
(E)-3-Iodobut-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Iodobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a butenoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Iodobut-2-enoic acid typically involves the iodination of butenoic acid derivatives. One common method is the addition of iodine to a butenoic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as silver nitrate, to facilitate the iodination process. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Iodobut-2-enoic acid may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of high-purity (E)-3-Iodobut-2-enoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Iodobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom in (E)-3-Iodobut-2-enoic acid can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-Iodobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: (E)-3-Iodobut-2-enoic acid is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-Iodobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, often participating in halogen bonding or acting as a leaving group in substitution reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Bromobut-2-enoic acid: Similar structure but with a bromine atom instead of iodine.
(E)-3-Chlorobut-2-enoic acid: Contains a chlorine atom in place of iodine.
(E)-3-Fluorobut-2-enoic acid: Features a fluorine atom instead of iodine.
Uniqueness
(E)-3-Iodobut-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior, making it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C4H5IO2 |
|---|---|
Molekulargewicht |
211.99 g/mol |
IUPAC-Name |
(E)-3-iodobut-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChI-Schlüssel |
CSDFWNXJFJAWAM-NSCUHMNNSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/I |
Kanonische SMILES |
CC(=CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
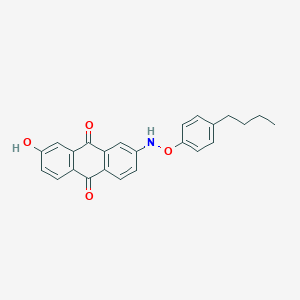
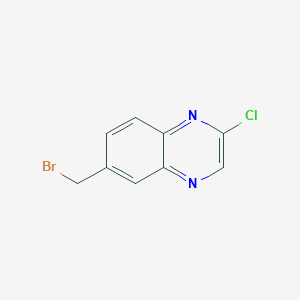
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)

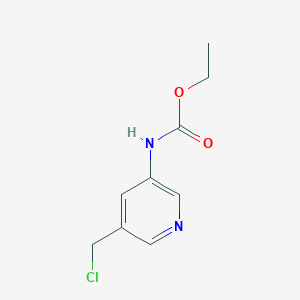
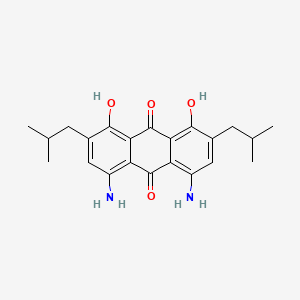


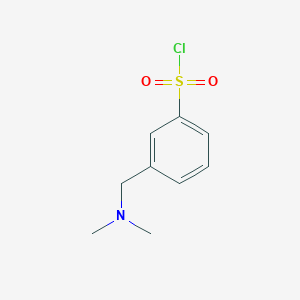
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

